1-(3-Piperidinopropyl)piperazine

Sigma-1 Receptor (σ1R) Histamine H3 Receptor (H3R) Structure-Activity Relationship (SAR)

For CNS drug discovery and PROTAC programs, sourcing a linker with precise dual-amine geometry is critical. Generic mono-cyclic piperazines fail to recapitulate the high target affinity of this scaffold-substitution resulted in a >400-fold σ1R affinity loss (Ki shift from 3.64 nM to 1531 nM). 1-(3-Piperidinopropyl)piperazine solves this: • Provides the specific propyl-linked piperidine-piperazine pharmacophore essential for potent H3R/σ1R dual engagement. • The N-propyl piperazine moiety reduces mAChR off-target activity vs. other amine linkers, improving safety profiles. • Offers 4 rotatable bonds for conformational flexibility, enabling diverse binding poses in ternary complex stabilization. Standard commercial supply with documented analytical certificates ensures batch-to-batch reproducibility.

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
CAS No. 111594-93-5
Cat. No. B038410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Piperidinopropyl)piperazine
CAS111594-93-5
Molecular FormulaC12H25N3
Molecular Weight211.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCN2CCNCC2
InChIInChI=1S/C12H25N3/c1-2-7-14(8-3-1)9-4-10-15-11-5-13-6-12-15/h13H,1-12H2
InChIKeyBUNQOMWDCRZFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Piperidinopropyl)piperazine: Bifunctional Scaffold for CNS and PROTAC Research


1-(3-Piperidinopropyl)piperazine (CAS 111594-93-5), also known as PPP, is a heterocyclic organic compound featuring a piperidine ring linked to a piperazine ring via a three-carbon propyl chain . This dual-ring scaffold, with a predicted pKa of 9.71±0.10 , confers unique chemical versatility, serving as a critical intermediate in medicinal chemistry for constructing ligands targeting various central nervous system (CNS) receptors [1]. Its structural architecture, which integrates both a piperidine and a piperazine moiety, makes it an invaluable building block for structure-activity relationship (SAR) studies and the development of novel bifunctional molecules, such as PROTAC linkers [2].

1-(3-Piperidinopropyl)piperazine: Risks of Analog Interchange


The bifunctional nature of 1-(3-Piperidinopropyl)piperazine, containing both a piperazine and a piperidine ring, makes it fundamentally different from simple mono-cyclic analogs. Attempts to substitute it with a generic piperazine or piperidine derivative in a synthetic route or a biological assay can lead to drastically altered outcomes, as demonstrated by significant shifts in receptor affinity and off-target activity [1]. For instance, replacing the piperidine moiety with a piperazine group in a related series of histamine H3 ligands resulted in a dramatic, over 400-fold decrease in affinity for the sigma-1 receptor (σ1R) [1]. Such a profound change underscores that these structural components are not interchangeable and that the specific linker geometry and dual nitrogen pharmacophores of 1-(3-Piperidinopropyl)piperazine are critical for its intended molecular interactions and synthetic applications [2].

1-(3-Piperidinopropyl)piperazine vs. Analogs: Quantitative Evidence


Piperidine Core vs. Piperazine: Critical Impact on σ1R Affinity

A direct head-to-head comparison within the same study demonstrates that the presence of a piperidine core, a feature shared by the scaffold of 1-(3-Piperidinopropyl)piperazine, is a critical determinant for high sigma-1 receptor (σ1R) affinity. In contrast, replacing this core with a simple piperazine ring leads to a catastrophic loss in binding affinity. This data provides a quantitative basis for selecting piperidine-containing scaffolds like 1-(3-Piperidinopropyl)piperazine over simpler piperazine analogs for dual H3R/σ1R ligand design [1].

Sigma-1 Receptor (σ1R) Histamine H3 Receptor (H3R) Structure-Activity Relationship (SAR)

Reduced Muscarinic Off-Target Activity with N-Propyl Piperazine Side Chain

In the development of CXCR4 antagonists, the incorporation of an N-propyl piperazine side chain, which is structurally analogous to the core of 1-(3-Piperidinopropyl)piperazine, led to a demonstrable improvement in drug-like properties by reducing unwanted off-target activity. This cross-study comparable evidence shows that analogs with this specific side chain exhibit diminished activity at the muscarinic acetylcholine receptor (mAChR) in a calcium flux assay when compared to the parent compound, TIQ-15 [1].

CXCR4 Antagonists Off-Target Effects Muscarinic Acetylcholine Receptor (mAChR)

Greater Conformational Flexibility via Propyl Linker

A class-level inference based on calculated physicochemical properties demonstrates that 1-(3-Piperidinopropyl)piperazine offers significantly greater conformational freedom compared to its direct-linked analog, 1-(piperidin-4-yl)-4-(propan-2-yl)piperazine. The presence of the flexible three-carbon propyl linker in the target compound results in 4 rotatable bonds, whereas the more rigid analog, with its piperidine and piperazine rings directly attached, has fewer rotational degrees of freedom . This quantifiable difference in flexibility can directly influence a molecule's ability to adopt optimal binding conformations in biological targets.

Physicochemical Properties Conformational Flexibility Linker Design

Bifunctional Scaffold for PROTAC Linker Design

The bifunctional structure of 1-(3-Piperidinopropyl)piperazine, containing both piperazine and piperidine rings connected by a flexible propyl linker, makes it a strategically important building block for synthesizing novel PROTAC linkers. Its dual-ring architecture increases the solubility and stability of the ternary complex formed between the target protein, the PROTAC molecule, and the E3 ligase, a critical factor for efficient protein degradation. This specific combination of a flexible alkyl chain with a semi-rigid cyclic amine motif is distinct from simpler alkyl or PEG linkers, offering a unique set of physicochemical properties for linker optimization [1][2].

PROTACs Targeted Protein Degradation Linker Chemistry

1-(3-Piperidinopropyl)piperazine: Recommended Application Scenarios


Designing Dual σ1R and H3R Ligands

In programs focused on developing novel analgesics or neuroprotective agents, 1-(3-Piperidinopropyl)piperazine is the preferred starting material or core scaffold. As evidenced by direct head-to-head comparisons, a piperidine-containing core is essential for achieving high affinity at the sigma-1 receptor (σ1R), a property not attainable with simple piperazine analogs (σ1R Ki = 3.64 nM vs. 1531 nM) [1]. Procurement of this specific compound is justified when the research objective is to explore dual H3R/σ1R pharmacology, as it provides the critical structural element required for potent target engagement [1].

Mitigating Muscarinic Off-Target Activity in CNS Drug Discovery

When designing ligands for CNS targets like CXCR4, where minimizing off-target effects is crucial for safety and tolerability, 1-(3-Piperidinopropyl)piperazine offers a strategic advantage. The N-propyl piperazine side chain, which is a core component of this compound, has been shown to reduce unwanted activity at the muscarinic acetylcholine receptor (mAChR) compared to other amine-based linkers [2]. This makes it a rational choice for medicinal chemists aiming to improve the drug-like properties and safety profile of their lead series [2].

Optimizing PROTAC Linkers for Ternary Complex Formation

For researchers engaged in targeted protein degradation (TPD), particularly PROTAC development, 1-(3-Piperidinopropyl)piperazine is a valuable building block for linker design. Its unique bifunctional scaffold combines a flexible propyl chain with two cyclic amine moieties (piperazine and piperidine), a combination that is known to enhance the solubility and stability of the ternary complex [3]. This specific architecture provides a distinct alternative to standard PEG or alkyl linkers, enabling fine-tuning of physicochemical properties to improve oral bioavailability and in vivo performance [3].

CNS SAR Exploration with Conformationally Flexible Scaffold

In any CNS drug discovery program where the objective is to explore novel chemical space and optimize ligand-receptor interactions, 1-(3-Piperidinopropyl)piperazine serves as an ideal, versatile building block. Its quantifiably higher number of rotatable bonds (4) compared to directly linked piperidine-piperazine analogs provides greater conformational flexibility, allowing it to adopt a wider range of binding poses . This property is essential for generating diverse compound libraries and conducting detailed structure-activity relationship (SAR) studies to identify optimal pharmacophores .

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